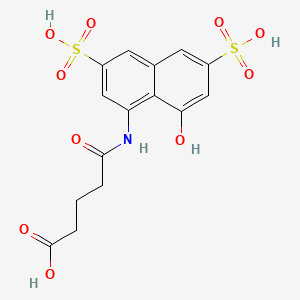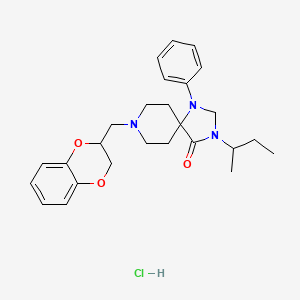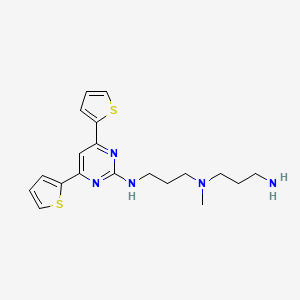
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, dichloro substitutions, and a propoxy group attached to a benzohydrazide core, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride typically involves multiple steps:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,5-dichloro-4-propoxybenzoic acid with hydrazine hydrate under reflux conditions to form the benzohydrazide core.
Benzylation: The benzohydrazide core is then reacted with benzyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone to introduce the benzyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, possibly altering its functional groups.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
科学研究应用
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate pathways, leading to changes in biological activity. Specific pathways and targets may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N’-benzyl-3,5-dichloro-4-methoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-ethoxybenzohydrazide
- N’-benzyl-3,5-dichloro-4-butoxybenzohydrazide
Uniqueness
N’-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride is unique due to its specific propoxy substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
属性
CAS 编号 |
23957-50-8 |
|---|---|
分子式 |
C17H19Cl3N2O2 |
分子量 |
389.7 g/mol |
IUPAC 名称 |
N'-benzyl-3,5-dichloro-4-propoxybenzohydrazide;hydrochloride |
InChI |
InChI=1S/C17H18Cl2N2O2.ClH/c1-2-8-23-16-14(18)9-13(10-15(16)19)17(22)21-20-11-12-6-4-3-5-7-12;/h3-7,9-10,20H,2,8,11H2,1H3,(H,21,22);1H |
InChI 键 |
DQNSLVHMDWIMGR-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)NNCC2=CC=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


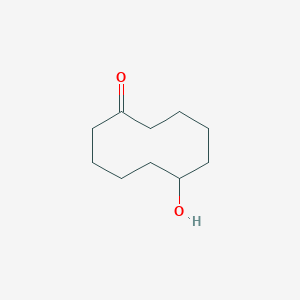

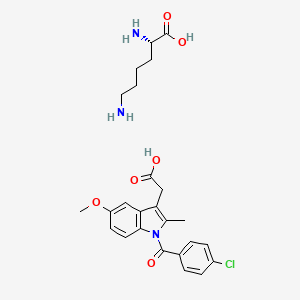
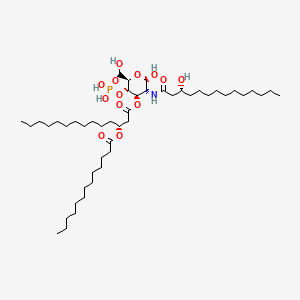
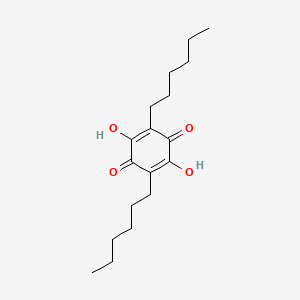
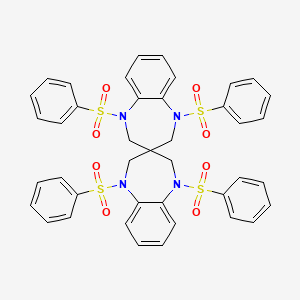

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)


